4-Hydroxypyridazine

Overview

Description

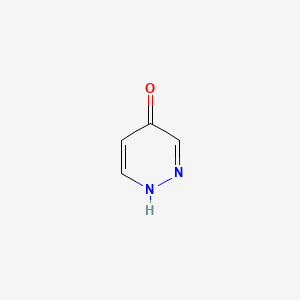

4-Hydroxypyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and a hydroxyl group at the fourth position

Mechanism of Action

Target of Action

Pyridazinone, a derivative of pyridazine, has been associated with a wide range of pharmacological activities . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Biochemical Pathways

Pyridazinone derivatives have been shown to possess a wide range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of the pyridazine ring add additional value in drug discovery and development .

Result of Action

Pyridazinone derivatives have been demonstrated to possess a wide range of pharmacological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

The unique physicochemical properties of the pyridazine ring can contribute to unique applications in molecular recognition .

Biochemical Analysis

Cellular Effects

Pyridazines have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyridazines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that pyridazines are involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypyridazine can be synthesized through several methods:

Oxidation of Pyridazine Ammonia: This method involves the oxidation of pyridazine ammonia using oxidizing agents such as hydrogen peroxide or silver oxide.

Reaction of 3,4,6-Trichloropyridazine with Sodium Hydroxide: This method involves reacting 3,4,6-trichloropyridazine with a sodium hydroxide aqueous solution, followed by palladium carbon hydrochlorination to remove chlorine atoms.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

4-Hydroxypyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or silver oxide.

Substitution Reactions: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, silver oxide.

Substitution Reagents: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Depending on the oxidizing agent and conditions, various oxidized derivatives of this compound can be formed.

Substitution Products: Substituted pyridazine derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

4-Hydroxypyridazine has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for designing biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is used in studying enzyme interactions and molecular recognition processes due to its unique physicochemical properties.

Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

4-Hydroxypyridazine can be compared with other pyridazine derivatives, such as:

Uniqueness of this compound:

- The presence of a hydroxyl group at the fourth position imparts unique chemical reactivity and biological activity, distinguishing it from other pyridazine derivatives.

Biological Activity

4-Hydroxypyridazine is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article reviews the biochemical pathways associated with this compound, its metabolic degradation, and its potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound, a derivative of pyridazine, possesses a hydroxyl group at the fourth position of the pyridazine ring. This structural feature is crucial for its biological activity, influencing its interactions with various biological targets.

Metabolism and Catabolism

Recent studies have focused on the metabolic pathways of this compound, particularly its biodegradation by microorganisms. For example, Arthrobacter sp. IN13 has been shown to utilize 4-hydroxypyridine (a closely related compound) as a sole carbon source through a series of enzymatic reactions:

- Initial Hydroxylation : Catalyzed by KpiA, a flavin-dependent monooxygenase, which converts 4-hydroxypyridine to 3,4-dihydroxypyridine (34DHP) .

- Subsequent Reactions : Involves ring-opening dioxygenases and hydrolases leading to the production of ammonia, formate, and pyruvate as final metabolites .

The metabolic pathway is summarized in Table 1.

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | KpiA | 4-Hydroxypyridine | 3,4-Dihydroxypyridine |

| 2 | KpiC | 34DHP | Amidohydrolase product |

| 3 | KpiB | Amidohydrolase product | Pyruvate |

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of pyridine and pyridazine can inhibit bacterial growth by interfering with essential biosynthetic pathways . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the ring could enhance antimicrobial efficacy.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of pyridine derivatives. For instance, compounds derived from pyridazine frameworks have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanisms often involve apoptosis induction and cell cycle arrest .

Corrosion Inhibition

Interestingly, this compound has also been studied for its role as a corrosion inhibitor in low-carbon steel applications. Its effectiveness is enhanced in the presence of halogen ions, making it a promising candidate for green chemistry applications .

Case Studies

- Microbial Biodegradation : A comprehensive study on Arthrobacter sp. IN13 demonstrated its ability to degrade 4-hydroxypyridine effectively. The researchers identified key enzymes involved in the catabolic pathway and characterized their functions through recombinant DNA technology .

- Anticancer Activity : A recent publication reported that novel pyridine-bearing compounds exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name |

1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVUTJZQFZBIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902473 | |

| Record name | NoName_1717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-10-2 | |

| Record name | pyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 4-hydroxypyridazine?

A: One industrial method utilizes 3,6-dichloropyridazine as a starting material. The process involves four key steps: chlorination to 3,4,6-trichloropyridazine, conversion to 3,6-dichloro-4-hydroxypyridazine, transformation to this compound, and finally, bromination to yield 4-bromopyridazine. [] This approach boasts high yields and a streamlined process, making it suitable for industrial production.

Q2: What is the structural characterization of this compound?

A: this compound primarily exists in a planar configuration with Cs symmetry. [] This information is derived from computational studies using Gaussian03 at the B3LYP/6-311+G* level of theory, which provided insights into the molecule's optimized geometry and vibrational frequencies.

Q3: How do the thermodynamic properties of this compound change with temperature?

A: Computational studies reveal a clear correlation between temperature and thermodynamic properties such as heat capacity, entropy, and enthalpy. [] This understanding is crucial for predicting the molecule's behavior under various conditions and guiding further research and applications.

Q4: Can this compound be used as a building block for other compounds?

A: Yes, this compound acts as a versatile precursor in organic synthesis. For instance, it plays a crucial role in synthesizing 1-alkoxy-3,6-dimethyl-5-nitro-4(1H)-pyridazinones. [] The process involves nitration of 3,6-dimethyl-4-hydroxypyridazine 1-oxide followed by alkylation.

Q5: What is the significance of the tautomeric equilibrium of this compound?

A: Ab initio studies have explored the tautomeric equilibrium of this compound in the vapor phase. [, ] Understanding these equilibria is crucial for predicting the molecule's reactivity, stability, and potential biological activity, paving the way for further research into its applications.

Q6: Are there any notable applications of this compound derivatives in carbohydrate chemistry?

A: Yes, 4-hydroxypyridazines have been employed in synthesizing 2'-deoxy-D-ribonucleosides. [] This highlights the molecule's versatility and potential in accessing biologically relevant compounds, potentially opening avenues in medicinal chemistry.

Q7: How is this compound utilized in the synthesis of condensed heterocyclic systems?

A: this compound derivatives serve as building blocks for constructing complex heterocyclic frameworks. One example is the synthesis of 2-oxo-2H-pyrano[2,3-d]pyridazine and 2-oxo-2H-pyrano[2,3-c]pyridazine, starting from 4,7-dichlorofuro[2,3-d]pyridazine. [] This highlights the molecule's potential in accessing novel heterocyclic compounds with potential biological activities.

Q8: What insights have been gained from studying the molecular structure of this compound derivatives?

A: Research has elucidated the molecular structures of various this compound derivatives, such as 6-aryl-3-ethoxycarbonyl-4-hydroxypyridazines, using techniques like X-ray crystallography. [, ] These studies provide valuable information about bond lengths, angles, and overall conformation, aiding in understanding structure-activity relationships and designing new derivatives with tailored properties.

Q9: Has this compound been used in the synthesis of other important classes of compounds?

A: Yes, 4-hydroxypyridazines are key intermediates in the synthesis of 6-aryl-3-acyl-4-hydroxypyridazines. [, ] This synthesis involves a fascinating reaction using diazopolycarbonyl compounds, showcasing the molecule's versatility in accessing diverse chemical structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.